2-[(2-Chlorobenzylidene)amino]benzamide
Description
2-[(2-Chlorobenzylidene)amino]benzamide is a Schiff base derivative synthesized via the condensation of 2-aminobenzamide with 2-chlorobenzaldehyde. Its structure features a benzamide core substituted with a 2-chlorobenzylideneamine group, which confers unique electronic and steric properties. Crystallographic studies confirm its stable imine (C=N) linkage and non-coplanar arrangement between the benzamide and chlorobenzyl rings, influencing its reactivity and solubility .
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.7 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O/c15-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(16)18/h1-9H,(H2,16,18) |
InChI Key |
RTLNNIUYFMTPCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Key analogues include:
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (Compound 3 in ): Structure: Incorporates a chromene ring system and dual 2-chlorophenyl groups. Activity: Demonstrates enhanced thermal stability compared to 2-[(2-Chlorobenzylidene)amino]benzamide due to extended conjugation. Used as an intermediate in synthesizing polycyclic pyrimidinones .
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4 in ): Structure: Contains a β-lactam (azetidinone) ring fused with chlorophenyl and benzamide groups. Activity: Exhibits potent antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli) due to increased electrophilicity from the β-lactam moiety.
(E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate (): Structure: Replaces the benzamide group with a 2-amino-4-chlorobenzoate ester.
QSAR Insights
Quantitative Structure-Activity Relationship (QSAR) models for azetidinone derivatives () highlight the importance of Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) in predicting antimicrobial activity. These topological parameters correlate with the ability of chlorinated aromatic systems to disrupt bacterial cell walls. In contrast, this compound’s activity may depend more on electronic parameters (e.g., Hammett σ values) due to its simpler structure .
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